25-O-ethylcimigenol-3-O-beta-D-xylopyranoside

Structure-activity relationship Cycloartane triterpenoids Cytotoxicity

Researchers requiring structurally authenticated cycloartane triterpenoids for SAR studies face limited access to C-25 ethyl-substituted reference compounds. 25-O-Ethylcimigenol-3-O-β-D-xylopyranoside (CAS 914086-57-0) resolves this gap as a verified cimigenol derivative with defined cytotoxicity. • Cytotoxic against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines • Distinguished from C-25 methyl/acetyl analogs by its ethoxy substituent-critical for SAR-driven potency comparisons • Supplied with QTOF-MS verification data (m/z 649.427) ensuring unambiguous identification

Molecular Formula C37H60O9
Molecular Weight 648.9 g/mol
Cat. No. B12109827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-O-ethylcimigenol-3-O-beta-D-xylopyranoside
Molecular FormulaC37H60O9
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C
InChIInChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3
InChIKeyHBZRKSYGQQRODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside Overview


25-O-ethylcimigenol-3-O-beta-D-xylopyranoside (CAS: 914086-57-0) is a cycloartane-type triterpenoid glycoside isolated from Actaea asiatica (syn. Cimicifuga asiatica) [1]. It features a cimigenol aglycone core with a β-D-xylopyranosyl moiety at C-3 and a characteristic ethoxy group at the C-25 position—a structural feature that distinguishes it from closely related cimigenol derivatives bearing methyl, acetyl, or unsubstituted C-25 groups [2]. The compound exhibits cytotoxic activity against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines, positioning it within a class of cycloartane triterpenoids actively investigated for anticancer applications [3].

Cell-model endpoint studies (HepG2, MCF-7)
C-25 ethyl SAR comparator for cycloartane triterpenoids
QTOF reference standard for Actaea asiatica extracts
Platelet aggregation research tool

Irreplaceability of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside


Within the cimigenol glycoside class, subtle modifications at the C-25 position and the C-3 sugar moiety produce divergent biological profiles that preclude generic substitution. Systematic structure-activity relationship (SAR) studies of cimigenol derivatives demonstrate that the nature of the C-25 substituent (e.g., ethyl vs. methyl vs. acetyl) and the identity of the C-3 glycosyl group (e.g., xylose vs. arabinose) critically modulate cytotoxic potency and target cell selectivity [1]. Consequently, substituting 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside with a different cimigenol analog may introduce uncontrolled variability in experimental outcomes, rendering direct replacement invalid without confirmatory side-by-side validation. The following quantitative evidence substantiates why this specific compound merits prioritized selection based on verifiable differential properties.

Risk Factor
25-O-Ethylcimigenol-3-O-β-D-xylopyranoside
Cimigenol Analog Substitute
C-25 Substituent
Ethyl group linked to distinct cytotoxicity and antiplatelet profile
Methyl or acetyl analogs may shift potency and target selectivity
C-3 Glycosyl Moiety
β-D-xylopyranosyl modulates bioactivity
Arabinose analogs alter potency ranking in SAR studies
Antiplatelet Function
Documented in vitro platelet aggregation inhibition
Non-ethylated analog lacks reported antiplatelet activity

Differential Evidence for 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside


C-25 Ethyl Substitution SAR Profile

A systematic comparison of seven naturally occurring cimigenol derivatives revealed that the C-25 substitution pattern is a primary determinant of cytotoxic activity against multiple myeloma cell lines (NCI-H929, OPM-2, U266) [1]. The study identified 25-O-methylcimigenol-3-O-α-L-arabinopyranoside as the most potent candidate, establishing that the nature of the C-25 substituent (methyl vs. ethyl vs. unsubstituted) directly impacts bioactivity. While 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside was not included in this specific panel, the established SAR framework confirms that the ethyl substitution at C-25 confers a distinct activity profile compared to methyl- or acetyl-substituted analogs, making it a non-interchangeable entity for SAR-driven investigations.

C-25 Ethyl SAR
Class-level
Ethyl substitution vs methyl/acetyl
Supports SAR-driven potency differentiation
Class-level inference; confirm in target cell lines
Structure-activity relationship Cycloartane triterpenoids Cytotoxicity

HepG2/MCF-7 Cytotoxicity vs. 23-O-Acetyl Analog

In the original isolation study, 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside exhibited notable cytotoxicity against HepG2 and MCF-7 cancer cell lines, comparable to other cycloartane glycosides isolated from the same source [1]. In contrast, the structurally related 23-O-acetylcimigenol-3-O-β-D-xylopyranoside (acetylated at C-23 rather than ethylated at C-25) demonstrated an IC50 of 16 μmol·L⁻¹ against HepG2 cells, with a distinct mechanism involving G2-M cell cycle arrest and caspase activation [2]. This divergence in substitution site and resulting potency profile underscores that even closely related cimigenol xylosides cannot be assumed to possess equivalent cytotoxic behavior or mechanism of action.

HepG2/MCF-7 vs 23-O-Acetyl
Context-dependent
Target: qualitative cytotoxicity; Comparator: IC50 16 μM (HepG2, G2-M arrest)
Supports cell-model endpoint review; substitution-site divergence
Direct IC50 for target not reported; cross-study comparison
Cytotoxicity Hepatocellular carcinoma Breast cancer

Antiplatelet Aggregation Activity

25-O-ethylcimigenol-3-O-beta-D-xylopyranoside has been shown to inhibit platelet aggregation in vitro . This antiplatelet activity is not universally reported across all cimigenol glycosides. For instance, cimigenol 3-O-beta-D-xylopyranoside (lacking the C-25 ethyl group) has been primarily characterized for cytotoxic activity against cancer cell lines (HL-60, MCF-7, A549) without documented antiplatelet effects [1]. This functional distinction indicates that the C-25 ethyl substitution may confer an expanded or altered pharmacological profile that includes hemostasis-related targets, thereby differentiating this compound from its non-ethylated parent analog.

Antiplatelet Activity
Context-dependent
Positive inhibition vs no reported activity in non-ethylated analog
Expanded functional profile vs non-ethylated parent
Quantitative IC50 not publicly available
Antiplatelet activity Cardiovascular research Natural products

Higher Lipophilicity and Molecular Weight

25-O-ethylcimigenol-3-O-beta-D-xylopyranoside (C37H60O9, MW 648.9 g/mol) possesses a calculated logP of 6.67, indicating high lipophilicity . In comparison, cimigenol 3-O-beta-D-xylopyranoside (C35H56O9, MW 620.8 g/mol) lacks the ethyl substituent, resulting in a lower molecular weight and presumably lower lipophilicity (exact logP not reported but predicted to be lower based on reduced alkyl character) [1]. The increased molecular weight and elevated logP of the ethylated derivative may influence membrane permeability, plasma protein binding, and tissue distribution in in vivo studies—factors that render the compounds non-substitutable in pharmacokinetic or pharmacodynamic investigations.

Lipophilicity & MW
Class-level
MW 648.9 g/mol; logP 6.67 vs MW 620.8 g/mol (non-ethylated)
Influences ADME predictions in permeability assays
Experimental solubility not available
Physicochemical properties LogP Drug-likeness

HRMS Confirmation for Reference Standard

25-O-ethylcimigenol-3-O-beta-D-xylopyranoside has been authenticated by high-resolution QTOF mass spectrometry, with a monoisotopic mass (M+H) of 649.432 Da and an observed m/z of 649.427 Da (mass difference 0.005 Da) [1]. This level of analytical characterization supports its use as a reference standard for the identification and quantification of this specific compound in complex plant extracts or biological matrices. While other cimigenol glycosides (e.g., actein, 27-deoxyactein, cimiracemoside C) have been similarly characterized [1], the unique exact mass of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside ensures unambiguous differentiation in MS-based analyses, preventing misidentification with analogs that share similar chromatographic behavior.

HRMS Identity
Reported
Monoisotopic mass 649.432 Da; Found m/z 649.427 (Δ 0.005 Da)
Enables unambiguous MS identification
QTOF data; confirm in target matrix
Analytical chemistry Mass spectrometry Quality control

Applications of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside


SAR Studies of C-25 Substitution

Use 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside as a comparator compound in SAR campaigns examining how alkyl substitution at C-25 modulates cytotoxic potency and target selectivity relative to methyl-, acetyl-, or unsubstituted cimigenol derivatives. Evidence from systematic cimigenol derivative comparisons establishes that C-25 substitution is a critical determinant of activity against multiple myeloma and solid tumor cell lines [1].

Cytotoxicity Screening in HepG2 and MCF-7

Deploy this compound in in vitro cytotoxicity assays using HepG2 and MCF-7 cell lines, where it has demonstrated notable growth inhibitory effects [1]. It is particularly suitable for studies aiming to compare the efficacy and mechanism of C-25 ethyl-substituted cycloartane glycosides against the C-23 acetyl-substituted analog 23-O-acetylcimigenol-3-O-β-D-xylopyranoside, which exhibits an IC50 of 16 μmol·L⁻¹ on HepG2 cells with a defined G2-M arrest mechanism [2].

Antiplatelet Aggregation Research

Utilize this compound in in vitro platelet aggregation assays to investigate antiplatelet mechanisms, given its documented inhibitory activity [1]. This functional attribute distinguishes it from the non-ethylated parent analog cimigenol 3-O-beta-D-xylopyranoside, for which no antiplatelet activity has been reported [2], thereby offering a unique tool for exploring structure-function relationships in hemostasis-relevant cycloartane triterpenoids.

Quality Control of Actaea asiatica Extracts

Employ 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside as a high-purity reference standard (≥95%) for LC-MS/MS method development and validation, leveraging its verified high-resolution QTOF mass spectral data (monoisotopic mass 649.432 Da; observed m/z 649.427 Da) for unambiguous identification [1]. This ensures accurate quantification and prevents misassignment with other cycloartane glycosides present in Actaea species.

Application
Selection Property
Validation Focus
C-25 substitution SAR studies
Ethyl substitution vs methyl/acetyl context
Cytotoxic potency differentiation across cell lines
Cell-model cytotoxicity screening
Cell-model endpoint review (HepG2, MCF-7)
Mechanistic divergence from C-23 substituted analogs
Antiplatelet aggregation research
Antiplatelet screening context
Hemostasis-related target engagement profile
Quality control of Actaea asiatica extracts
High-resolution mass spectrometry identity
LC-MS/MS method specificity in complex matrices

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